molecular formula C27H27N3O3S B11617050 2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B11617050
M. Wt: 473.6 g/mol
InChI Key: MPKKHWKIIHZPIO-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a quinoline core, a cyano group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, ethyl cyanoacetate, and various reagents for cyclization and functional group transformations. The reaction conditions may involve:

    Cyclization reactions: Using acidic or basic catalysts to form the quinoline core.

    Substitution reactions: Introducing the cyano and ethoxyphenyl groups.

    Acylation reactions: Forming the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This could include:

    Continuous flow reactors: For efficient and controlled reactions.

    Purification techniques: Such as recrystallization, chromatography, and distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents to modify the quinoline core or other functional groups.

    Reduction: Reducing agents can be used to alter the cyano group or other reducible moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with modified functional groups, while reduction could produce amines or other reduced forms.

Scientific Research Applications

2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.

    Materials Science: Applications in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: Investigating its interactions with biological targets, such as enzymes or receptors.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The cyano group and quinoline core may play crucial roles in binding to these targets, leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
  • 2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
  • 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide

Uniqueness

2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups and structural features. The presence of the quinoline core, cyano group, and ethoxyphenyl moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C27H27N3O3S

Molecular Weight

473.6 g/mol

IUPAC Name

2-[[3-cyano-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C27H27N3O3S/c1-3-33-23-10-5-4-7-19(23)25-20(15-28)27(30-21-8-6-9-22(31)26(21)25)34-16-24(32)29-18-13-11-17(2)12-14-18/h4-5,7,10-14,25,30H,3,6,8-9,16H2,1-2H3,(H,29,32)

InChI Key

MPKKHWKIIHZPIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=C(C=C4)C)C#N

Origin of Product

United States

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